molecular formula C6H4BClN2O2S B2517205 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid CAS No. 2377608-11-0

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid

Cat. No.: B2517205
CAS No.: 2377608-11-0
M. Wt: 214.43
InChI Key: LJLBJJXFTWQPLG-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a heterocyclic compound with the molecular formula C6H4BClN2O2S. It is a boronic acid derivative that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a boronic acid group at the 6-position.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid can be found online . It is recommended to refer to this document for detailed safety and hazard information.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with a suitable reagent to form the thieno[2,3-d]pyrimidine core.

    Bromination: The thieno[2,3-d]pyrimidine is brominated at the 6-position.

    Chlorination: The brominated intermediate is then chlorinated at the 4-position to yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine.

    Boronic Acid Formation: Finally, the bromine atom is replaced with a boronic acid group through a suitable boronation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods often rely on bulk chemicals and standard laboratory equipment to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable intermediate in the synthesis of biaryl compounds, which are important in pharmaceuticals and material science .

Properties

IUPAC Name

(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBJJXFTWQPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)N=CN=C2Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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